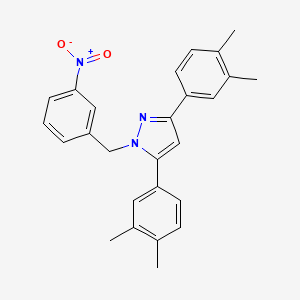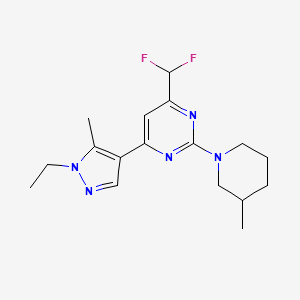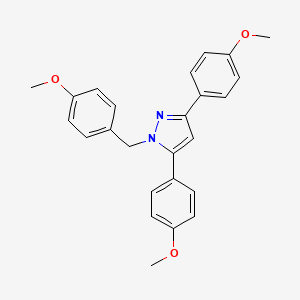![molecular formula C22H17Cl5N4 B10913949 1-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10913949.png)
1-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOLE is a complex organic compound featuring a pyrazole ring structure. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, with its unique substituents, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate benzyl halides under basic conditions to form the desired product. Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form more complex structures
Scientific Research Applications
1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOLE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the development of agrochemicals and materials science for its stability and reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazole: Known for its use in pharmaceuticals and agrochemicals.
4-Chloro-3,5-dimethyl-1H-pyrazole: Used in the synthesis of more complex heterocyclic compounds.
1,3-Diphenyl-1H-pyrazole: Exhibits significant biological activities, including anti-inflammatory and anticancer properties.
Properties
Molecular Formula |
C22H17Cl5N4 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
1-[[3,5-bis(3,4-dichlorophenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole |
InChI |
InChI=1S/C22H17Cl5N4/c1-11-21(14-4-6-16(23)18(25)8-14)29-31(10-30-13(3)20(27)12(2)28-30)22(11)15-5-7-17(24)19(26)9-15/h4-9H,10H2,1-3H3 |
InChI Key |
AUQUCFWLQARRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CN3C(=C(C(=N3)C)Cl)C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10913867.png)

![3-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913879.png)

![(2Z)-2-(furan-2-ylmethylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10913883.png)

![4-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B10913899.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(morpholin-4-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913903.png)

![6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913906.png)
![1-methyl-5-{[4-(4-methylbenzyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10913910.png)
![N-(2,5-difluorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913917.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10913940.png)
![3,6-dicyclopropyl-N-(2,3-dihydro-1H-inden-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913942.png)
